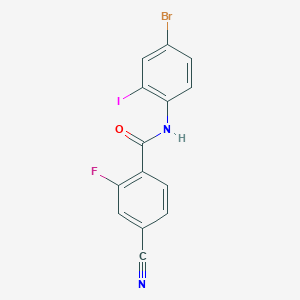![molecular formula C21H24N2O3S B283267 4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)
4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide, commonly known as EMBI, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The exact mechanism of action of EMBI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, EMBI has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body.
Biochemical and Physiological Effects:
EMBI has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to inhibit the growth of certain cancer cells, making it a promising tool for cancer research.
実験室実験の利点と制限
One of the main advantages of EMBI is its ability to selectively inhibit the activity of certain enzymes and proteins in the body. This makes it a valuable tool for researchers studying the role of these enzymes and proteins in various biochemical and physiological processes. However, one limitation of EMBI is its potential toxicity, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several promising future directions for research on EMBI. One area of research is the development of new EMBI derivatives with improved efficacy and reduced toxicity. Another area of research is the study of the potential use of EMBI in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are also exploring the potential use of EMBI in the development of new cancer treatments.
合成法
The synthesis of EMBI involves the reaction of 2-ethoxynaphthalene with chloroacetyl chloride to form 2-(chloromethyl)naphthalene. The resulting compound is then reacted with 2-(methylamino)ethylamine to form 2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethylamine. Finally, the compound is reacted with benzenesulfonyl chloride to form EMBI.
科学的研究の応用
EMBI has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the most promising applications of EMBI include its use in cancer research, as well as in the study of various neurological disorders.
特性
分子式 |
C21H24N2O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
4-[2-[(2-ethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-2-26-21-12-9-17-5-3-4-6-19(17)20(21)15-23-14-13-16-7-10-18(11-8-16)27(22,24)25/h3-12,23H,2,13-15H2,1H3,(H2,22,24,25) |
InChIキー |
IZRBDNGAECTBNW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
